(2-methoxy-1,3-oxazol-5-yl)methanol
CAS No.: 2416718-81-3
Cat. No.: VC12009158
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416718-81-3 |
|---|---|
| Molecular Formula | C5H7NO3 |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | (2-methoxy-1,3-oxazol-5-yl)methanol |
| Standard InChI | InChI=1S/C5H7NO3/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3 |
| Standard InChI Key | LIFKTNCXBPSYTQ-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(O1)CO |
| Canonical SMILES | COC1=NC=C(O1)CO |
Introduction
(2-Methoxy-1,3-oxazol-5-yl)methanol is a heterocyclic compound characterized by the presence of an oxazole ring, which consists of nitrogen and oxygen atoms. This compound features a methoxy group and a methanol group attached to the oxazole moiety, contributing to its potential reactivity and biological activity. The molecular formula for (2-methoxy-1,3-oxazol-5-yl)methanol is C5H7NO3, with a molecular weight of approximately 129.11 g/mol .
Structural Information
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Molecular Formula: C5H7NO3
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SMILES: COC1=NC=C(O1)CO
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InChI: InChI=1S/C5H7NO3/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3
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InChIKey: LIFKTNCXBPSYTQ-UHFFFAOYSA-N
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CAS Number: 2416718-81-3
Synthesis and Chemical Reactions
The synthesis of (2-methoxy-1,3-oxazol-5-yl)methanol can be approached through various methods, although detailed procedures are not widely documented. Generally, compounds with oxazole rings can undergo oxidation, reduction, and substitution reactions under controlled conditions to form diverse derivatives.
Biological Activities
Although specific biological activities of (2-methoxy-1,3-oxazol-5-yl)methanol have not been extensively studied, related compounds with oxazole rings have shown antimicrobial, anti-inflammatory, and anticancer properties. These activities are often attributed to the unique structural features of the oxazole ring, which facilitate interactions with biological targets.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (5-Methoxy-1,3-oxazol-2-yl)methanol | Methoxy group on oxazole ring | Antimicrobial, anti-inflammatory, anticancer |
| 5-Methylisoxazole | Methyl group at position 5 | Distinct biological activities |
| 2-(Methoxyphenyl) oxazole | Substituted phenyl group | Enhanced solubility and reactivity |
Future Research Directions
Further research is needed to explore the specific biological activities and potential applications of (2-methoxy-1,3-oxazol-5-yl)methanol. This could involve detailed interaction studies with biological receptors and enzymes to elucidate its mechanism of action and guide future drug design efforts.
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